N-[(3-chlorothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine
Description
N-[(3-chlorothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring substituted with a chlorothiophene moiety and an ethylsulfonylethyl group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(3-chlorothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S2/c1-2-20(17,18)8-6-16-5-3-12(15-16)14-9-11-10(13)4-7-19-11/h3-5,7H,2,6,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQAGJDSFRGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=CC(=N1)NCC2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced through a nucleophilic substitution reaction, where a chlorothiophene derivative reacts with a suitable nucleophile.
Attachment of the Ethylsulfonylethyl Group: This step involves the reaction of the pyrazole derivative with an ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonylethyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonylethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorothiophene ring.
Scientific Research Applications
N-[(3-chlorothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The ethylsulfonylethyl group can enhance the compound’s solubility and bioavailability, while the chlorothiophene moiety can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorothiophen-2-yl)methyl]-1-(2-methylsulfonylethyl)pyrazol-3-amine: Similar structure but with a methylsulfonylethyl group instead of an ethylsulfonylethyl group.
N-[(3-bromothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine: Similar structure but with a bromothiophene moiety instead of a chlorothiophene moiety.
Uniqueness
N-[(3-chlorothiophen-2-yl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorothiophene moiety, in particular, can enhance its reactivity and binding affinity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
